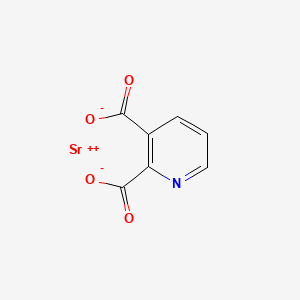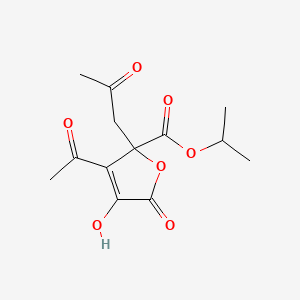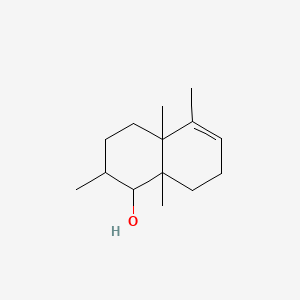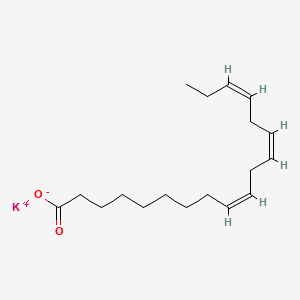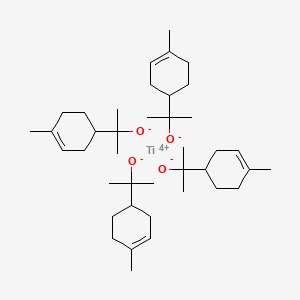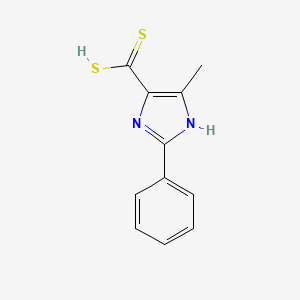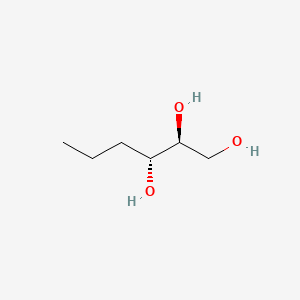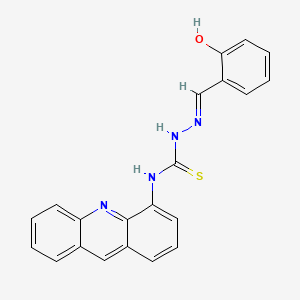
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a chemical compound known for its diverse applications in scientific research. It is a derivative of thiosemicarbazone, which is synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . This compound has garnered attention due to its potential biological activities and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
化学反应分析
Types of Reactions
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学研究应用
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: A similar compound with comparable biological activities.
4-Acridinylthiosemicarbazone: Another derivative with distinct pharmacological properties.
Uniqueness
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone stands out due to its combined structural features of both 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazone, which contribute to its enhanced biological activities and potential therapeutic applications .
属性
CAS 编号 |
6623-78-5 |
|---|---|
分子式 |
C21H16N4OS |
分子量 |
372.4 g/mol |
IUPAC 名称 |
1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |
InChI 键 |
JPBICJSUJBVKIM-LPYMAVHISA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
